molecular formula C16H14F6N8O2 B10917291 1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4,5-dicarboxamide

1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B10917291
M. Wt: 464.33 g/mol
InChI Key: ZNXXFDYRAHWZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound characterized by the presence of multiple pyrazole rings and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and targets vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the trifluoromethyl group but lacks the additional pyrazole rings.

    1-METHYL-4,5-DICARBOXAMIDE-1H-PYRAZOLE: Contains the dicarboxamide functionality but does not have the trifluoromethyl groups.

Uniqueness

1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to the combination of multiple pyrazole rings and trifluoromethyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C16H14F6N8O2

Molecular Weight

464.33 g/mol

IUPAC Name

2-methyl-3-N,4-N-bis[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyrazole-3,4-dicarboxamide

InChI

InChI=1S/C16H14F6N8O2/c1-28-5-8(11(26-28)15(17,18)19)24-13(31)7-4-23-30(3)10(7)14(32)25-9-6-29(2)27-12(9)16(20,21)22/h4-6H,1-3H3,(H,24,31)(H,25,32)

InChI Key

ZNXXFDYRAHWZNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CN(N=C3C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.